ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by a fused ring system containing both a thiophene and a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to the active sites of these targets, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and other substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to variations in their chemical properties and biological activities
Uniqueness
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and other applications .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSDNQMOFPKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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